Enantioselective Substrate Activity for Tryptophan Hydroxylase: (S)-αFMT vs. Racemic αFMT vs. (R)-αFMT
The (S)-enantiomer of α-(fluoromethyl)tryptophan is a substrate for tryptophan hydroxylase, while the (R)-enantiomer is completely inactive. (S)-αFMT exhibited an apparent Km of 4.31 ± 1.07 mM with P815 tryptophan hydroxylase, which is approximately half the Km previously reported for the racemic mixture (~8.6 mM) with rat brain stem TrpH [1]. (R)-αFMT showed no detectable substrate conversion in the same assay system [1]. The enantiomers were synthesized with >97% enantiomeric purity as confirmed by Mosher's acid derivative NMR analysis [1].
| Evidence Dimension | Apparent Km for tryptophan hydroxylase (TrpH) |
|---|---|
| Target Compound Data | (S)-αFMT: Km = 4.31 ± 1.07 mM (P815 TrpH) |
| Comparator Or Baseline | (R)-αFMT: Not a substrate; Racemic αFMT: Km ~8.6 mM (rat brain stem TrpH, literature value) |
| Quantified Difference | ~2-fold lower Km for enantiopure (S)-αFMT vs. racemate; (R)-enantiomer: zero activity |
| Conditions | P815 murine mastocytoma cell tryptophan hydroxylase assay; racemate data from rat brain stem TrpH (literature comparison within same publication) |
Why This Matters
Procurement of enantiopure (S)-αFMT is essential for reproducible enzyme kinetics work, as racemic material contains ~50% inactive (R)-enantiomer that will artifactually double the apparent Km and confound suicide-inactivation rate calculations.
- [1] Zembower DE, Gilbert JA, Ames MM. Enantiospecific syntheses of alpha-(fluoromethyl)tryptophan analogues: interactions with tryptophan hydroxylase and aromatic L-amino acid decarboxylase. J Med Chem. 1993 Feb 5;36(3):305-13. doi:10.1021/jm00055a001. PMID: 8426360. View Source
